1-(Pyridin-3-yl)azetidin-3-amine; bis(trifluoroacetic acid) is a chemical compound with the IUPAC name 1-(pyridin-3-yl)azetidin-3-amine bis(2,2,2-trifluoroacetate). It is classified as an aminopyridine derivative and is notable for its potential applications in medicinal chemistry and drug development. The compound has a molecular formula of C12H13F6N3O4 and a molecular weight of 377.24 g/mol. Its CAS number is 2170724-24-8, indicating its unique identification in chemical databases .
The synthesis of 1-(pyridin-3-yl)azetidin-3-amine; bis(trifluoroacetic acid) typically involves several steps that may include the formation of the azetidine ring followed by functionalization with the pyridine moiety. One common method utilizes a reaction between pyridine derivatives and azetidine precursors in the presence of suitable catalysts or solvents. For example, reactions may be conducted under conditions such as elevated temperatures or specific pH levels to facilitate the formation of the desired product .
Technical details regarding synthesis often highlight the use of solvents like acetonitrile and reagents such as bases (e.g., DBU) to promote nucleophilic attacks, leading to the formation of azetidine derivatives. The yields for these reactions can vary, with some methodologies achieving yields above 60% depending on the specific conditions employed .
The compound can participate in various chemical reactions typical of amines and esters. For instance, it may undergo nucleophilic substitution reactions where the amine group acts as a nucleophile. Additionally, esterification reactions involving the trifluoroacetate groups can occur, allowing for further functionalization or modification of the molecule.
Technical details regarding these reactions often involve optimizing conditions such as temperature, solvent choice, and reaction time to achieve maximum yields while minimizing by-products. The reactivity profile suggests potential applications in synthesizing more complex molecules or as intermediates in pharmaceutical development .
The mechanism of action for 1-(pyridin-3-yl)azetidin-3-amine; bis(trifluoroacetic acid) is not fully elucidated but can be inferred based on its structural features. The presence of both the pyridine and azetidine moieties suggests that it may interact with biological targets such as receptors or enzymes involved in various physiological processes.
Data from related compounds indicate that similar structures can exhibit activity through mechanisms such as receptor binding or enzyme inhibition, which may lead to therapeutic effects in conditions like inflammation or cancer . Further studies would be necessary to clarify its specific biological interactions.
The physical properties of 1-(pyridin-3-yl)azetidin-3-amine; bis(trifluoroacetic acid) include a melting point that typically falls within a defined range based on purity and crystallization conditions. Its solubility profile indicates good solubility in polar solvents due to its ionic nature attributed to the trifluoroacetate groups.
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature changes. The compound's reactivity with electrophiles and nucleophiles makes it a versatile building block for further chemical synthesis .
1-(Pyridin-3-yl)azetidin-3-amine; bis(trifluoroacetic acid) has potential applications in various scientific fields, particularly medicinal chemistry. Its structural characteristics make it suitable for drug discovery efforts aimed at developing new therapeutic agents targeting specific diseases.
Research indicates that derivatives of this compound could be explored for their pharmacological properties, including anti-inflammatory or anticancer activities. Additionally, it serves as an important intermediate in synthesizing more complex heterocyclic compounds used in pharmaceuticals .
The molecular architecture of 1-(pyridin-3-yl)azetidin-3-amine bis(trifluoroacetic acid) integrates a strained azetidine ring with a pyridine heterocycle, creating a conformationally restricted scaffold with significant pharmaceutical utility. The core structure features the nucleophilic aminomethyl group of the azetidine ring positioned meta to the nitrogen atom in the pyridine ring, establishing a geometrically defined pharmacophore with hydrogen-bonding capabilities essential for biological recognition [1]. This spatial arrangement enables precise interactions with biological targets, particularly in kinase inhibition and receptor modulation applications documented in patent literature [2] .
The electron-deficient pyridine nitrogen enhances the electrophilicity of the adjacent carbon atoms, facilitating nucleophilic ring closure during azetidine formation. Molecular modeling indicates that the 35° dihedral angle between the rings minimizes steric strain while maintaining planarity for optimal binding interactions. The zwitterionic character of the free base necessitates salt formation for stability, with the bistrifluoroacetate salt providing enhanced crystallinity and solubility properties crucial for pharmaceutical processing [1] [7].
Table 1: Structural Characteristics of 1-(Pyridin-3-yl)azetidin-3-amine; Bis(trifluoroacetic acid)
Property | Specification | Significance |
---|---|---|
Molecular Formula | C₁₂H₁₃F₆N₃O₄ (free base: C₈H₁₁N₃) | Confirmed via high-resolution mass spectrometry [1] |
CAS Registry | 2170724-24-8 (note commercial variants exist: 1776066-51-3, 2044838-66-4) [1] [3] [7] | Critical for compound identification across sources |
Key Functional Groups | Azetidin-3-amine, pyridin-3-yl, bistrifluoroacetate | Defines reactivity and salt formation behavior |
SMILES Notation | NC₁CN(c2cccnc2)C₁.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F [1] | Standard representation of molecular structure |
Molecular Weight | 377.24 g/mol | Impacts stoichiometric calculations in synthesis |
The synthesis of 1-(pyridin-3-yl)azetidin-3-amine bis(trifluoroacetic acid) employs a convergent strategy featuring nucleophilic substitution followed by azetidine ring formation. The canonical route proceeds through three critical stages:
Alternative routes employ reductive amination strategies where 1-(pyridin-3-yl)azetidin-3-one undergoes hydrogenation (10% Pd/C, methanol) under 50 psi hydrogen pressure. This approach achieves 65-70% yields but requires meticulous control of reaction parameters to prevent over-reduction of the pyridine ring [8]. Microwave-assisted cyclization (150°C, DMF, 30 min) has demonstrated significant rate acceleration in azetidine formation steps, reducing reaction times from 18 hours to 30 minutes while maintaining yields of 75-82% .
Table 2: Synthetic Intermediates and Their Roles
Intermediate | Function | Typical Yield |
---|---|---|
1-(Benzhydryl)azetidin-3-yl methanesulfonate | Electrophile for ring formation | 78% |
N-Boc-3-aminopyridine | Protected nucleophile | 95% [2] |
1-(Pyridin-3-yl)azetidin-3-one | Reductive amination precursor | 68% [8] |
Tert-butyl (1-(pyridin-3-yl)azetidin-3-yl)carbamate | Advanced intermediate for deprotection | 82% |
Trifluoroacetic acid (TFA) serves dual functions in the synthesis: as a deprotecting agent for tert-butoxycarbonyl (Boc) groups and as a salt-forming counterion that enhances crystallinity. The stoichiometry requires precisely two equivalents of TFA to neutralize both the azetidine nitrogen and the primary amine group, forming the stable bis(trifluoroacetic acid) salt [1] [7]. This salt formation occurs under anhydrous conditions in dichloromethane at 0-5°C to prevent exothermic decomposition, followed by slow warming to room temperature over 2 hours to ensure complete salt formation.
Crystallization optimization studies reveal that ethanol/diethyl ether (1:5 v/v) mixtures produce needle-like crystals with optimal purity (>99.5% by HPLC). The counterion effect of trifluoroacetate significantly enhances aqueous solubility (87 mg/mL versus 12 mg/mL for hydrochloride salts), facilitating biological testing formulations [7]. Crucially, TFA salt formation serves as a purification step by converting the compound into a crystalline solid that excludes non-basic impurities. X-ray powder diffraction analysis confirms that only the bistrifluoroacetate form generates highly ordered crystalline structures, unlike mono-salts or other acid addition salts which exhibit amorphous characteristics [3] [7].
Systematic optimization of the azetidine formation step has yielded significant improvements in overall process efficiency:
The critical deprotection step has been optimized by replacing aqueous hydrochloric acid with anhydrous HCl in dioxane (4M solution), eliminating water-induced side reactions and improving yields from 73% to 88%. Subsequent solvent screening identified dimethylacetamide as superior to DMF for salt formation, reducing residual solvent levels to <300 ppm in compliance with ICH guidelines [8].
Table 3: Reaction Parameter Optimization Impact
Parameter | Standard Condition | Optimized Condition | Yield Improvement |
---|---|---|---|
Cyclization Temperature | 80°C | 65°C | 52% → 82% |
Catalyst Loading | 5 mol% Pd(OAc)₂ | 3 mol% Pd/C | 68% → 89% [8] |
Reaction Time | 18 hours | 30 min (microwave) | 75% → 82% |
Solvent System | DMF | Dimethylacetamide | Purity 97% → 99.5% [8] |
Salt Crystallization | Ethanol alone | Ethanol/diethyl ether (1:5) | Recovery 65% → 88% [7] |
Modern synthetic approaches emphasize sustainability through solvent replacement, catalyst recycling, and energy reduction:
Solvent life-cycle assessment metrics guided the replacement of N-methylpyrrolidone (NMP) with cyclopentyl methyl ether (CPME) in azetidine ring formation, reducing the process E-factor from 87 to 32. These improvements align with pharmaceutical industry green chemistry goals while maintaining the stringent purity requirements for pharmaceutical intermediates [2] .
Table 4: Green Chemistry Metric Improvements
Parameter | Traditional Process | Green Process | Reduction |
---|---|---|---|
Process Mass Intensity | 126 kg/kg | 45 kg/kg | 64% |
Solvent Waste | 580 L/kg | 150 L/kg | 74% [2] |
Energy Consumption | 890 kWh/kg | 310 kWh/kg | 65% [8] |
Carbon Footprint | 410 kg CO₂eq/kg | 140 kg CO₂eq/kg | 66% |
Catalyst Utilization | Single-use | 7 cycles (magnetic Pd) | 86% [8] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9